(R)-ethyl 3-hydroxy-4,4-dimethylpentanoate (R)-ethyl 3-hydroxy-4,4-dimethylpentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675238
InChI: InChI=1S/C9H18O3/c1-5-12-8(11)6-7(10)9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m1/s1
SMILES: CCOC(=O)CC(C(C)(C)C)O
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol

(R)-ethyl 3-hydroxy-4,4-dimethylpentanoate

CAS No.:

Cat. No.: VC13675238

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-ethyl 3-hydroxy-4,4-dimethylpentanoate -

Specification

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
IUPAC Name ethyl (3R)-3-hydroxy-4,4-dimethylpentanoate
Standard InChI InChI=1S/C9H18O3/c1-5-12-8(11)6-7(10)9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m1/s1
Standard InChI Key QVXYZSSTMJIRPF-SSDOTTSWSA-N
Isomeric SMILES CCOC(=O)C[C@H](C(C)(C)C)O
SMILES CCOC(=O)CC(C(C)(C)C)O
Canonical SMILES CCOC(=O)CC(C(C)(C)C)O

Introduction

(R)-ethyl 3-hydroxy-4,4-dimethylpentanoate is a chiral organic compound belonging to the class of hydroxy esters. It features a branched structure with a hydroxyl group and an ethyl ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. This compound is particularly noted for its potential as a building block in the synthesis of biologically active molecules due to its unique stereochemistry and functional groups.

Synthesis Methods

The synthesis of (R)-ethyl 3-hydroxy-4,4-dimethylpentanoate often involves asymmetric synthesis techniques to achieve the desired stereochemistry. These methods typically require careful control of reaction conditions, such as temperature and pH, and may utilize specific reagents and catalysts to optimize yield and purity. Common solvents include dimethylformamide or ethyl acetate, and reactions are often conducted under a nitrogen atmosphere to prevent oxidation and moisture interference.

Chemical Reactions and Applications

(R)-ethyl 3-hydroxy-4,4-dimethylpentanoate can participate in various chemical reactions, such as hydrolysis, which typically requires elevated temperatures and strong acids or bases. Its applications span pharmaceuticals and organic synthesis, where it serves as a precursor for biologically active molecules. The compound's unique structure allows for diverse applications across industries, with potential interactions with biological systems that could influence gene expression and metabolism.

Reaction TypeConditionsProducts
HydrolysisElevated temperature, strong acid/baseCorresponding acid and alcohol
EsterificationAcid catalyst, alcoholEster derivatives

Biological Activity and Research Findings

While specific biological activity data for (R)-ethyl 3-hydroxy-4,4-dimethylpentanoate is limited, compounds with similar structures have shown potential in interacting with specific receptors or enzymes, influencing their activity. The stereochemistry of such compounds is crucial for their biological effects, as enantiomers can exhibit different activities. Further research is needed to elucidate the specific interactions of this compound within biological pathways.

Analytical Techniques

Characterization of (R)-ethyl 3-hydroxy-4,4-dimethylpentanoate typically involves analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

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